molecular formula C17H21ClFNO B4167656 N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride

N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride

Cat. No.: B4167656
M. Wt: 309.8 g/mol
InChI Key: IGNLBCMMMZAOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride is a synthetic organic compound that belongs to the class of substituted ethanamines This compound is characterized by the presence of an ethoxybenzyl group and a fluorophenyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride typically involves a multi-step process. One common method includes:

    Formation of the Ethoxybenzyl Intermediate: The ethoxybenzyl group can be synthesized by reacting 2-ethoxybenzyl chloride with a suitable nucleophile under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where 2-fluorobenzene is reacted with an appropriate electrophile.

    Coupling Reaction: The ethoxybenzyl intermediate is then coupled with the fluorophenyl intermediate using a suitable coupling reagent, such as a Grignard reagent or a lithium reagent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to specific receptors in the body, leading to a biological response.

    Enzymes: Inhibition or activation of enzymes, affecting metabolic pathways.

    Ion Channels: Modulation of ion channels, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride
  • N-(2-ethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrochloride
  • N-(2-ethoxybenzyl)-2-(2-chlorophenyl)ethanamine hydrochloride

Uniqueness

N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride is unique due to the specific combination of the ethoxybenzyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO.ClH/c1-2-20-17-10-6-4-8-15(17)13-19-12-11-14-7-3-5-9-16(14)18;/h3-10,19H,2,11-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNLBCMMMZAOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(2-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.